1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Overview
Description
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a monobactam.
Scientific Research Applications
Cholesterol Absorption Inhibition
This compound, known as Ezetimibe, has been extensively studied for its ability to inhibit cholesterol absorption. Research by Rosenblum et al. (1998) found that Ezetimibe significantly lowers total plasma cholesterol in humans. It was specifically designed to enhance activity through oxidation and to block detrimental metabolic oxidation sites (Rosenblum et al., 1998).
Crystal Structure Analysis
Brüning et al. (2010) analyzed Ezetimibe's crystal structure using laboratory powder diffraction data. They found that Ezetimibe crystallizes in a specific space group with molecules closely packed, forming an extended hydrogen-bond architecture (Brüning et al., 2010).
Antimicrobial Properties
Studies have shown that derivatives of Ezetimibe's core structure possess antimicrobial properties. For instance, Twamley et al. (2020) explored different substituents on the azetidin-2-one core and found compounds with significant antimicrobial activity (Twamley et al., 2020).
Biocatalysis
Kyslíková et al. (2010) described the microbial reduction of Ezetimibe using Rhodococcus fascians MO22, demonstrating a method for converting ketones to Ezetimibe through biotransformation. This study highlights the potential for using microbial catalysts in drug synthesis (Kyslíková et al., 2010).
Drug Metabolism Study
Ghosal et al. (2004) identified human liver and intestinal enzymes responsible for the glucuronidation of Ezetimibe. This study provides insights into the metabolic pathways of this drug and its interaction with human enzymes (Ghosal et al., 2004).
Synthesis and Chemistry
Other studies, like those by Guillon et al. (2000) and Patel et al. (2005), focus on the synthesis of Ezetimibe and its analogs. These works contribute to the understanding of the chemical properties and potential applications of this compound in various fields (Guillon et al., 2000); (Patel et al., 2005).
properties
Product Name |
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one |
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Molecular Formula |
C24H21F2NO3 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2 |
InChI Key |
OLNTVTPDXPETLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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